
3-Chloroheptane-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloroheptane-2,6-dione, also known as 3-Cl-HD, is a chemical compound that has been used in various scientific research studies. It is a derivative of the naturally occurring amino acid proline and has been found to have potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 3-Chloroheptane-2,6-dione is not fully understood, but it has been suggested that it may act as an inhibitor of enzymes that are involved in various biological processes. For example, it has been found to inhibit the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of blood glucose levels.
Biochemical and Physiological Effects:
3-Chloroheptane-2,6-dione has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of DPP-IV, which can lead to an increase in insulin secretion and a decrease in blood glucose levels. It has also been found to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of various diseases such as diabetes and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Chloroheptane-2,6-dione in lab experiments is that it is a relatively simple compound to synthesize. It is also stable under normal laboratory conditions and can be stored for long periods of time. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are many future directions for research involving 3-Chloroheptane-2,6-dione. One area of interest is the development of proline-containing peptides that exhibit specific biological activities. Another area of interest is the investigation of the mechanism of action of 3-Chloroheptane-2,6-dione and its potential as a therapeutic agent for the treatment of various diseases. Additionally, the synthesis of novel derivatives of 3-Chloroheptane-2,6-dione and their biological activities could also be explored. Overall, 3-Chloroheptane-2,6-dione has shown great potential for use in scientific research and has many exciting future directions for exploration.
Méthodes De Synthèse
The synthesis of 3-Chloroheptane-2,6-dione involves the reaction of proline with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The reaction results in the formation of 3-Chloroheptane-2,6-dione as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
3-Chloroheptane-2,6-dione has been used in various scientific research studies due to its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been found to be a useful building block for the synthesis of various proline derivatives, which have shown promising biological activities. For example, 3-Chloroheptane-2,6-dione has been used in the synthesis of proline-containing peptides that exhibit antimicrobial and anticancer activities.
Propriétés
Numéro CAS |
19995-88-1 |
|---|---|
Nom du produit |
3-Chloroheptane-2,6-dione |
Formule moléculaire |
C7H11ClO2 |
Poids moléculaire |
162.61 g/mol |
Nom IUPAC |
3-chloroheptane-2,6-dione |
InChI |
InChI=1S/C7H11ClO2/c1-5(9)3-4-7(8)6(2)10/h7H,3-4H2,1-2H3 |
Clé InChI |
AOKDGSUVQLOLGJ-UHFFFAOYSA-N |
SMILES |
CC(=O)CCC(C(=O)C)Cl |
SMILES canonique |
CC(=O)CCC(C(=O)C)Cl |
Synonymes |
2,6-Heptanedione, 3-chloro- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




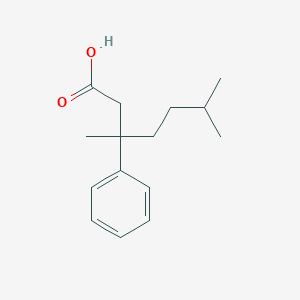
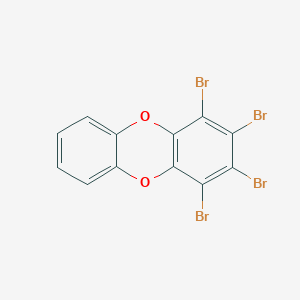
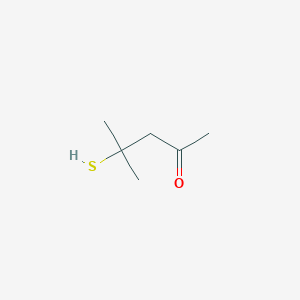
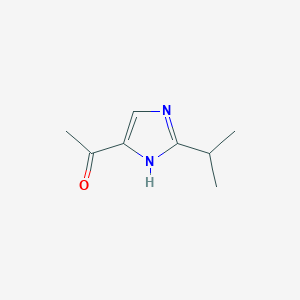
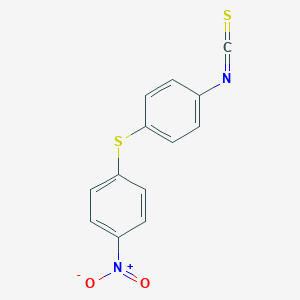
![2,4,6(3H)-Pteridinetrione, 7-[2-(4-chlorophenyl)-2-oxoethyl]-1,5-dihydro-1,3-dimethyl-](/img/structure/B33696.png)
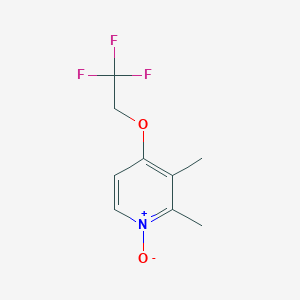
![(2R)-2-(3-fluorophenyl)-3-[2-[(2R)-2-(3-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one](/img/structure/B33698.png)

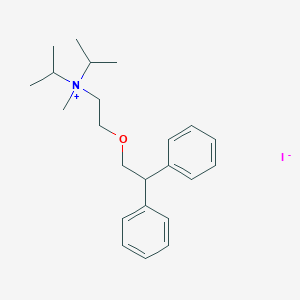

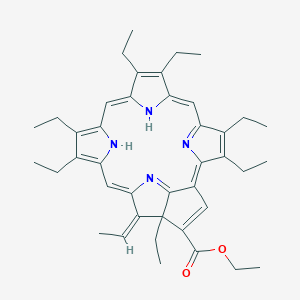
![Methyl 2-(1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B33714.png)